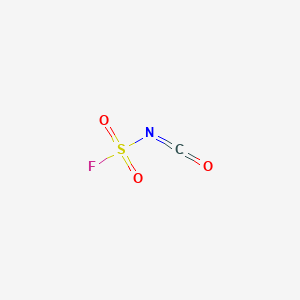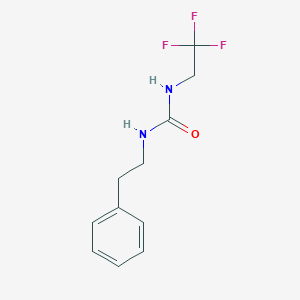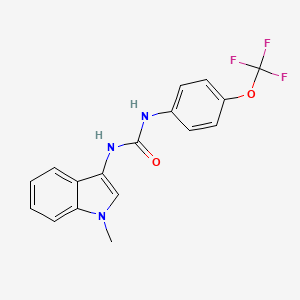
Fluorosulfonyl isocyanate
Overview
Description
Fluorosulfonyl isocyanate is a chemical compound with the molecular formula CFNO3S . It contains a total of 6 bonds, including 6 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, and 1 sulfone . The molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .
Synthesis Analysis
Fluorosulfonyl radicals have been used in the synthesis of sulfonyl fluorides . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors .Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 6 bonds, including 6 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, and 1 sulfone .Chemical Reactions Analysis
Fluorosulfonyl radicals have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .Scientific Research Applications
Battery Technology and Electrolyte Development
Improving Lithium-Ion Battery Interfaces
Fluorosulfonyl isocyanate is utilized as an electrolyte additive for graphite anodes in lithium-ion batteries to enhance the interface between the graphite anode and the electrolyte. This modification leads to improved rate performance at various temperatures, making it pivotal for fast charging and low-temperature operation of lithium-ion batteries Improving the graphite/electrolyte interface in lithium-ion battery for fast charging and low temperature operation: this compound as electrolyte additive.
Liquid Fluorosulfonyl Lithium Salts
The synthesis of liquid electrolytes based on the fluorosulfonyl group for lithium-ion batteries showcases another application. These electrolytes demonstrate potential for use in batteries due to their ionic conductivity and thermal stability Liquid type of fluorosulfonyl lithium salts containing siloxane for Li-ion electrolyte.
Electronic Properties
Photoelectron Spectroscopy and Synchrotron Photoionization Study
The electronic properties of this compound were investigated using photoelectron spectroscopy and synchrotron-based techniques, revealing insights into its ionization potential and fragmentation mechanisms. This research contributes to the understanding of this compound's electronic structure and its potential applications in various fields Electronic properties of this compound, FSO2NCO: a photoelectron spectroscopy and synchrotron photoionization study.
Self-Healing Polymers
Microencapsulation for Self-Healing Polymers
The application of this compound in the microencapsulation of isocyanates for use in self-healing polymers has been explored. These microcapsules can autonomously repair damages in polymers, highlighting a significant advancement in material science Microencapsulation of isocyanates for self-healing polymers.
Polymer Electrolyte Membrane Fuel Cells (PEMFC)
Fluorosulfonyl Imide Isatin Biphenylene Block Copolymer
The development of fluorosulfonyl imide-containing precursors derived from this compound for PEMFC showcases its role in enhancing the performance of fuel cells. These copolymers demonstrate improved proton conductivity and dimensional stability, essential for the efficiency of PEMFCs Synthesis and characterization of fluorosulfonyl imide isatin biphenylene block copolymer for PEMFC.
Safety and Hazards
Isocyanates, including Fluorosulfonyl isocyanate, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts . Direct skin contact can also cause marked inflammation . Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again . There is evidence that both respiratory and dermal exposures can lead to sensitization .
Future Directions
Mechanism of Action
Target of Action
Fluorosulfonyl isocyanate is primarily used in the synthesis of various compounds, including polymers, herbicides, and fungicides . It is also used in the synthesis of sulfonyl fluorides , which are prevalent structural units found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .
Mode of Action
This compound interacts with its targets through a process known as fluorosulfonylation . This process involves the generation of fluorosulfonyl radicals from different precursors, which then participate in the synthesis of diverse functionalized sulfonyl fluorides . The fluorosulfonyl radical is highly active but has been ignored for a long time due to its instability and difficulty of generation .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of sulfonyl fluorides . These compounds have widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The process of fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Result of Action
The primary result of this compound’s action is the production of sulfonyl fluorides . These compounds are used in a variety of applications, including the synthesis of biologically active molecules and synthetic intermediates . The use of this compound in these processes can lead to the creation of compounds with a wide range of molecular and cellular effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, unlike liquid chlorosulfonyl isocyanate and this compound, which are corrosive and moisture-sensitive, hexafluoroisopropyl N-fluorosulfonyl carbamate (a derivative of this compound) is a white solid and displays satisfactory bench-stability and unique reactivity . This suggests that the stability and reactivity of this compound and its derivatives can be influenced by factors such as temperature and humidity .
Biochemical Analysis
Biochemical Properties
It is known that Fluorosulfonyl isocyanate can participate in various biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are currently being studied. Preliminary research suggests that this compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are currently being investigated. This includes studies on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Research on the dosage effects of this compound in animal models is ongoing. This research aims to understand how the effects of the product vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are currently being studied. This includes research into any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Research is also being conducted to understand how this compound is transported and distributed within cells and tissues. This includes studies on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes research into any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-(oxomethylidene)sulfamoyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CFNO3S/c2-7(5,6)3-1-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIMPDXRFCFBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NS(=O)(=O)F)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1495-51-8 | |
| Record name | Fluorosulfonyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001495518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUOROSULFONYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA3V3DN3T4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the general reactivity of Fluorosulfonyl isocyanate?
A1: this compound (FSO2NCO) is a highly reactive compound that readily undergoes addition reactions with various nucleophiles. [, , ] It can react with:
- N,N-Dialkylsulfamides: Forming N-fluorosulfonyl-N′-(dialkylsulfamoyl)ureas, which can further decompose into sulfamoyl fluorides upon heating. [, ]
- Tertiary Amines and Phosphines: Yielding 1:1 adducts. []
- Aldehydes: Reacting at low temperatures in a 1:2 molar ratio to form dioxazinone derivatives. []
- Ketones: Demonstrating diverse reactivity depending on the ketone's structure, including α-substitution to form N-(halogen sulfonyl)-β-keto carboxylic acid amides and cycloaddition reactions with α,β-unsaturated ketones to produce oxazinones. []
- Tetrasulfur tetranitride (S4N4): Forming monoaddition compounds via a 1,4-cycloaddition mechanism. []
Q2: What is known about the structure of this compound?
A2: Molecular Formula: FSO2NCO* Molecular Weight:* 127.07 g/mol
Q3: Are there any applications of this compound in material science?
A3: Yes, research suggests that this compound can be used to modify polymers for applications like proton exchange membrane fuel cells (PEMFCs). For example, it has been employed in the synthesis of sulfonylimided poly(phenylene) membranes. These membranes were created through a multistep process involving the polymerization of N-methyl isatin and biphenyl via superacid-catalyzed polyhydroxy alkylation, followed by reaction with this compound. []
Q4: How has computational chemistry been used to study this compound?
A4: Computational methods like Outer Valence Green Function (OVGF) and Partial Third Order (P3) calculations have been employed to predict and interpret the photoelectron spectrum of this compound, providing insights into its electronic structure. []
Q5: What safety considerations should be taken into account when working with this compound?
A5: this compound is a highly reactive compound, and appropriate safety precautions should be taken when handling it. It is corrosive and moisture-sensitive. Compared to liquid chlorosulfonyl isocyanate (CSI) and this compound, hexafluoroisopropyl N-fluorosulfonyl carbamate (HFC), a potential alternative, exhibits greater stability and ease of handling, making it a potentially safer option for laboratory use. [] Always consult the relevant safety data sheets and handle this compound in a well-ventilated area using appropriate personal protective equipment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(E)-2-(2-Tert-butyl-1,3-thiazol-5-yl)ethenyl]pyrazine-2-carbonitrile](/img/structure/B2967196.png)



![(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2967203.png)


![2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2967207.png)

![2-[(Cyclopropylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2967212.png)



![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2967216.png)
